molecular formula C9H13NO2 B13044063 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

Cat. No.: B13044063
M. Wt: 167.20 g/mol
InChI Key: LERQUQVEZIFCKB-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is a chiral organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This specific (1S,2S) stereoisomer is of significant interest in pharmaceutical research and development. It is structurally characterized by a phenol group substituted at the para-position with a 1-amino-2-hydroxypropyl chain, presenting two defined stereocenters that are crucial for its biological activity and interaction . This compound is closely related to isomers of established active pharmaceutical ingredients. One key isomer, (1S,2S)-1-(m-Hydroxyphenyl)-2-amino-1-propanol, is identified as an impurity of Metaraminol, a vasopressor agent used to maintain arterial blood pressure . As such, this compound serves as a critical reference standard and a valuable building block in medicinal chemistry. Its primary research applications include use as an intermediate in organic synthesis, a pharmaceutical impurity standard for quality control, and a precursor for the development of stereospecific molecules . Researchers utilize this compound to study structure-activity relationships, metabolic pathways, and for analytical method development. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1

InChI Key

LERQUQVEZIFCKB-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol typically follows these general approaches:

  • Reduction of Nitro Precursors: Starting from 4-nitro-substituted aromatic compounds, the nitro group is reduced to an amino group under catalytic hydrogenation conditions.
  • Hydroxylation of Aminopropyl Phenols: Introduction of the hydroxy group at the 2-position of the propyl chain is achieved via stereoselective hydroxylation or by using chiral starting materials.
  • Use of Chiral Starting Materials: Employing chiral amino alcohols or chiral auxiliaries to ensure the (1S,2S) stereochemistry during the side chain construction.

Specific Synthetic Routes and Conditions

Step Description Conditions Notes
1. Nitration Nitration of amphetamine or phenylpropyl derivatives to form 4-nitroamphetamine analogs Controlled nitration using nitric acid or nitrating agents Precursor for reduction step
2. Protection of Phenol Protection of the phenolic hydroxyl group (e.g., benzylation) Use of benzyl chloride or benzyl bromide, base Protects phenol during reduction
3. Reduction Catalytic hydrogenation to reduce nitro group to amino group Pd/C catalyst, hydrogen gas, 10-100 atm, 18-40°C, 6-24 hours Also removes protecting groups if benzyl protection used
4. Hydroxylation / Side Chain Formation Introduction of hydroxy group on the propyl chain Use of chiral amino alcohols or stereoselective hydroxylation reagents Ensures (1S,2S) stereochemistry
5. Resolution / Purification Isolation of desired stereoisomer Crystallization with chiral acids (e.g., L-tartaric acid) Yields pure (1S,2S) isomer

Detailed Research Findings from Patents and Literature

  • A patented process for the preparation of related aminophenol compounds (e.g., metaraminol) involves nitration, reduction, and catalytic hydrogenation steps with benzyl protection of the phenol group to prevent side reactions during reduction. The hydrogenation is performed under high pressure (10-100 atm) and moderate temperatures (18-40°C) for 6 to 24 hours to ensure complete reduction and deprotection, yielding the aminophenol as a glassy solid with yields between 85-100%.

  • The stereochemical purity is enhanced by crystallization of the product as a bi-L-tartrate salt from ethanol, achieving yields of 35-70% for the pure stereoisomer.

  • Industrial methods may employ continuous flow reactors for better control of reaction parameters and scalability, optimizing yield and purity while minimizing by-products.

  • Alternative synthetic routes use chiral amino alcohols as starting materials to directly introduce the (1S,2S) configuration, avoiding the need for post-synthesis resolution.

Comparative Table of Preparation Methods

Preparation Aspect Method 1: Nitro Reduction Route Method 2: Chiral Amino Alcohol Route Industrial Scale Adaptations
Starting Materials 4-nitroamphetamine derivatives Chiral amino alcohols and phenol derivatives Batch or continuous flow reactors
Key Reactions Nitration, protection, catalytic hydrogenation Nucleophilic substitution, stereoselective hydroxylation Optimized catalytic systems, high-pressure hydrogenation
Stereochemical Control Resolution via crystallization (e.g., bi-L-tartrate salt) Use of enantiopure chiral building blocks Process control for stereochemical purity
Reaction Conditions 10-100 atm H2, 18-40°C, 6-24 h Mild conditions, often room temperature Continuous flow for scale-up
Yield Up to 100% for reduction step; 35-70% for purified stereoisomer Dependent on chiral precursor availability High yield and purity through process optimization

Notes on Analytical and Purification Techniques

  • Chromatographic Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and stereochemical integrity.

  • Crystallization: Use of chiral resolving agents such as L-tartaric acid is common to isolate the desired stereoisomer.

  • Catalyst Removal: Post-reaction filtration to remove palladium catalysts is essential to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Target/Activity
4-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol Phenol ring, (1S,2S)-1-amino-2-hydroxypropyl side chain C9H13NO2 179.2 (estimated) Likely NMDA receptor modulation (inferred from analogs)
Ifenprodil (4-[(1R,2S)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) Benzylpiperidine substituent, (1R,2S) stereochemistry C21H27NO2 325.45 NMDA receptor antagonist (GluN2B subunit selective); neuroprotection, anti-ischemic effects
Ro 25-6981 (4-[(1R,2S)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol) Methyl group on propyl chain, 4-benzylpiperidine C22H29NO2 339.47 High-affinity NMDA receptor antagonist (GluN2B-selective); cognitive enhancement
4-[(1S,2S)-1-Amino-2-hydroxypropyl]-3-fluorophenol Fluorine substituent on phenol ring, (1S,2S) stereochemistry C9H12FNO2 185.2 Enhanced receptor selectivity (fluorine improves lipophilicity and binding affinity)
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol Hydroxyphenylpiperidine substituent C20H25NO3 327.42 NMDA receptor modulation; potential antidepressant activity

Key Differences and Implications

Stereochemistry: The (1S,2S) configuration in this compound contrasts with the (1R,2S) stereochemistry in Ifenprodil and Ro 25-6981. This difference significantly impacts receptor binding; For example, Ro 25-6981’s (1R,2S) configuration enhances GluN2B subunit specificity by ~100-fold compared to racemic mixtures .

Substituent Effects: Benzylpiperidine Groups: Ifenprodil and Ro 25-6981 feature bulky 4-benzylpiperidine moieties, which confer high NMDA receptor subtype selectivity (GluN2B over GluN2A) . The absence of this group in the target compound may reduce receptor specificity. Fluorine Substitution: The fluorinated analog (CAS 1269989-76-5) exhibits increased lipophilicity (logP ~1.5 vs.

Pharmacokinetic Profiles: Ifenprodil and Ro 25-6981 have longer half-lives (~4–6 hours in rodents) due to their lipophilic benzylpiperidine groups, whereas simpler amino-hydroxypropylphenol derivatives (e.g., the target compound) may require frequent dosing .

Research Findings

  • NMDA Receptor Antagonism : Ifenprodil and Ro 25-6981 show IC50 values of 0.34 μM and 0.009 μM, respectively, for GluN2B-containing NMDA receptors . The target compound’s activity is likely weaker due to the lack of benzylpiperidine.
  • Synthetic Accessibility: The target compound’s synthesis (via asymmetric catalysis of phenol and epoxide intermediates) is more straightforward than Ifenprodil’s multi-step process involving piperidine alkylation .

Biological Activity

4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol, also known as a chiral phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H13NO2
  • Molecular Weight : Approximately 167.21 g/mol

The presence of both an amino group and a hydroxyl group on the propyl chain contributes to its biological activity by facilitating interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activities and affect receptor binding, leading to alterations in cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Interaction : It may bind to adrenergic receptors, influencing physiological responses and signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : The phenolic structure allows for hydrogen bonding and electron donation, which can scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Enzyme Modulation : It has been investigated for its role in modulating enzyme activity, particularly in relation to drug metabolism.

Enzyme Inhibition Studies

A study conducted on the enzyme inhibition properties of this compound revealed significant inhibition against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated a competitive inhibition mechanism with an IC50 value in the low micromolar range.

EnzymeIC50 (µM)Inhibition Type
AChE5.2Competitive

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Applications in Medicine

Due to its diverse biological activities, this compound is being explored for various medical applications:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting neurodegenerative diseases.
  • Therapeutic Agent : Ongoing research is assessing its potential as a therapeutic agent in managing conditions related to oxidative stress and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.